(7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid

CAS No.:

Cat. No.: VC18006982

Molecular Formula: C27H42O5

Molecular Weight: 446.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H42O5 |

|---|---|

| Molecular Weight | 446.6 g/mol |

| IUPAC Name | (6R)-6-[(7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |

| Standard InChI | InChI=1S/C27H42O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h12,15-16,19-24,29-30H,5-11,13-14H2,1-4H3,(H,31,32)/t15-,16?,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |

| Standard InChI Key | PEIQVFBLXUEBGA-REUWSYPNSA-N |

| Isomeric SMILES | C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C |

| Canonical SMILES | CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

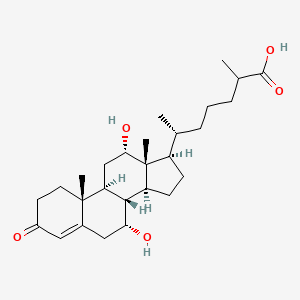

The compound is a C27 steroid derivative with the following structural features (Figure 1):

-

7α- and 12α-hydroxyl groups: These hydroxylations confer specificity to enzymatic interactions, particularly in bile acid synthesis.

-

3-oxo-Δ4 structure: A ketone group at position 3 and a double bond between C4 and C5, characteristic of intermediates in steroid metabolism.

-

26-carboxylic acid: A side-chain carboxylation at position 26, a hallmark of cholestenoic acids involved in mitochondrial β-oxidation .

The stereochemistry at C7 and C12 is critical for biological activity. The 7α-hydroxy group aligns with intermediates in the "acidic pathway" of bile acid synthesis, while the 12α-hydroxy group suggests overlap with the "neutral pathway," typically associated with cholic acid formation .

Physicochemical Characteristics

-

Molecular formula: C27H40O6

-

Solubility: Polar due to hydroxyl and carboxylic acid groups, favoring aqueous environments like CSF and plasma.

-

Stability: The α,β-unsaturated ketone (3-oxo-Δ4) may render the compound prone to redox reactions, necessitating stabilized analytical conditions .

Biosynthetic Pathways and Enzymatic Regulation

Role in Bile Acid Synthesis

The compound is an intermediate in both classical and alternative bile acid pathways:

-

Classical (neutral) pathway: Cholesterol → 7α-hydroxycholesterol → 7α,12α-dihydroxycholest-4-en-3-one → side-chain oxidation.

-

Alternative (acidic) pathway: Cholesterol → 27-hydroxycholesterol → 7α,27-dihydroxycholesterol → further oxidation .

Key enzymes involved include:

-

CYP7A1: Initiates the neutral pathway via 7α-hydroxylation.

-

CYP27A1: Catalyzes 27-hydroxylation in the acidic pathway.

-

CYP7B1: Oxidizes 27-hydroxycholesterol to 7α,27-dihydroxycholesterol, a precursor to cholestenoic acids .

Analytical Detection and Quantification

Liquid Chromatography–Mass Spectrometry (LC-MS/MS)

The compound is identified and quantified using advanced LC-MS/MS methodologies:

-

Chromatography: Reverse-phase C18 columns with gradient elution (methanol/water + 0.1% formic acid).

-

Ionization: Positive electrospray ionization (ESI+).

-

Detection: Multiple reaction monitoring (MRM) targeting transitions m/z 585.4 → 501.3 → 422.3 .

Table 1: Concentration in Human Biofluids

| Biofluid | Concentration (ng/mL, mean ± SD) | Sample Size (n) |

|---|---|---|

| CSF | 1.1 ± 1.1 | 42 |

| Plasma | 0.3 ± 0.1 | 42 |

Data derived from Abdel-Khalik et al. (2018) .

Structural Confirmation via MS/MS Fragmentation

Key fragment ions validate the structure:

-

m/z 422.3: Neutral loss of CO, NH, and 2 H2O from the pyridine adduct.

-

m/z 209.1 and 279.2: Signature ions for 7α,12α-dihydroxy-3-oxo-4-ene steroids .

Clinical and Metabolic Implications

Cerebrotendinous Xanthomatosis (CTX)

In CTX, the compound accumulates due to CYP27A1 mutations, disrupting bile acid synthesis. Paradoxically, residual production via CYP46A1/CYP3A4 may mitigate severe neurological symptoms, though this remains speculative .

Hereditary Spastic Paraplegia Type 5 (HSP5)

HSP5 patients exhibit reduced CSF levels of the compound (0.1 ± 0.05 ng/mL vs. 1.1 ± 1.1 ng/mL in controls) . This implicates CYP7B1 deficiency in impaired neurosteroid metabolism, contributing to axonal degeneration.

Therapeutic Monitoring

Quantifying this acid in CSF may serve as a biomarker for:

-

Disease progression in CTX and HSP5.

-

Efficacy of bile acid replacement therapy (e.g., chenodeoxycholic acid) .

Future Directions and Unanswered Questions

-

Enzymatic Redundancy: Clarify the roles of CYP46A1 and CYP3A4 in cholestenoic acid synthesis.

-

Neuroprotective Mechanisms: Investigate whether the compound modulates neuronal cholesterol homeostasis.

-

Therapeutic Targeting: Explore small-molecule activators of alternative pathways in CYP27A1/CYP7B1 deficiencies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume